Product packaging for 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene(Cat. No.:)

4-Bromo-1-(2-bromoethyl)-2-nitrobenzene

Cat. No.: B13524236
M. Wt: 308.95 g/mol
InChI Key: LMTOSNDIDOANSD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitroaromatic Compounds in Synthetic Research

Halogenated nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly for leaving groups positioned ortho and para to it. The presence of a halogen, such as bromine, provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Overview of Strategic Importance in Multi-Step Organic Synthesis

The strategic importance of a molecule like 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (B6228678) lies in its bifunctional nature. It possesses two distinct reactive sites: the bromoethyl side chain and the substituted aromatic ring. The primary alkyl bromide of the bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of functional groups. Simultaneously, the aromatic bromine atom can participate in transition-metal-catalyzed cross-coupling reactions. This orthogonality in reactivity would, in principle, allow for the sequential functionalization of the molecule, making it a valuable building block in the convergent synthesis of complex target structures.

Historical Trajectories and Evolution of Research on Related Bifunctionalized Aromatic Systems

The study of bifunctionalized aromatic systems has a rich history, evolving from early investigations into the relative directing effects of substituents in electrophilic aromatic substitution to the modern era of selective, metal-catalyzed transformations. openaccessjournals.comnih.gov Initially, research focused on understanding the interplay of activating and deactivating groups on the reactivity of the aromatic core. utdallas.eduutdallas.edu The advent of organometallic chemistry in the mid-20th century revolutionized this field, enabling chemists to selectively functionalize specific positions on an aromatic ring, even in the presence of other reactive groups. nih.govresearchgate.net This has led to the development of sophisticated synthetic strategies that rely on the precise control of reactivity in polyfunctionalized aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2NO2 B13524236 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

4-bromo-1-(2-bromoethyl)-2-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c9-4-3-6-1-2-7(10)5-8(6)11(12)13/h1-2,5H,3-4H2

InChI Key

LMTOSNDIDOANSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 1 2 Bromoethyl 2 Nitrobenzene

Precursor Synthesis and Functionalization Strategies

The creation of appropriately substituted precursors is the foundational stage for the synthesis of the target compound. This involves the controlled introduction of nitro, bromo, and ethyl or hydroxyethyl functionalities onto a benzene (B151609) ring.

Synthesis of Substituted Nitroaromatic Alcohols as Precursors

One major pathway commences with the synthesis of a phenethyl alcohol bearing the required nitro and bromo groups, specifically 2-(4-bromo-2-nitrophenyl)ethanol. These bromonitro alcohols are typically prepared by reacting nitromethane with an appropriate aldehyde or ketone in the presence of an alkali to achieve hydroxyalkylation, followed by a bromination step. google.com The specific precursor, 2-(4-bromo-2-nitrophenyl)ethanol, serves as a direct antecedent to the final product, awaiting the conversion of its hydroxyl group. Another relevant synthetic strategy involves the reaction of an epoxide, such as 1-bromo-4-(oxiran-2-yl)-2-nitrobenzene, with an azide source to produce an azido-alcohol intermediate, demonstrating a method for building the ethanol side chain on a pre-brominated and nitrated benzene ring. acs.org

Preparation of Halogenated Ethylbenzene Derivatives

An alternative strategy focuses on first establishing the ethyl and nitro groups on the aromatic ring, followed by bromination. For instance, the precursor 4-bromo-1-ethyl-2-nitrobenzene can be synthesized through the bromination of a suitable ethylnitrobenzene isomer.

One documented method involves the bromination of 1-ethyl-4-nitrobenzene. This reaction is carried out using bromine in the presence of silver sulfate, concentrated sulfuric acid, and water at ambient temperature. Following a multi-hour reaction period, the mixture is processed to yield 2-bromo-1-ethyl-4-nitrobenzene with high purity. chemicalbook.com

Another effective approach is the bromination of o-ethylnitrobenzene using N-Bromosuccinimide (NBS) as the brominating agent. The reaction is conducted under reflux in a solvent such as dichloromethane (B109758) for several hours, resulting in a high molar yield of the desired brominated product after recrystallization. chemicalbook.com

Key Bromination and Functional Group Interconversion Routes

The final key transformation in the synthesis of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (B6228678) from its alcohol precursor, 2-(4-bromo-2-nitrophenyl)ethanol, is the conversion of the primary alcohol's hydroxyl group into a bromide. This is a critical step that requires specific reagents to transform the poor leaving group (-OH) into a good one, facilitating nucleophilic substitution.

Nucleophilic Substitution of Hydroxyl Groups on Phenethyl Alcohols

The conversion of primary and secondary alcohols to their corresponding alkyl bromides is efficiently achieved using reagents that activate the hydroxyl group. chadsprep.com Two of the most reliable and widely used methods for this transformation are the use of phosphorous tribromide (PBr₃) and the Appel reaction, which employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). Both of these reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the bromide nucleophile, leading to an inversion of configuration at the carbon center if it is chiral. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This mechanism is advantageous as it avoids the carbocation rearrangements that can occur with other methods, such as using hydrobromic acid. masterorganicchemistry.combyjus.com

Phosphorous tribromide is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides. commonorganicchemistry.combyjus.com The reaction mechanism involves two main stages: activation and substitution. masterorganicchemistry.com First, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and converts the hydroxyl group into a much better leaving group (a phosphite ester). masterorganicchemistry.combyjus.com In the second step, the bromide ion that was liberated acts as a nucleophile and performs an Sₙ2 attack on the carbon atom bonded to the activated oxygen, resulting in the formation of the alkyl bromide and a phosphorus-containing byproduct. masterorganicchemistry.comyoutube.com This method works well for primary and secondary alcohols but is generally unsuitable for tertiary alcohols due to steric hindrance. chemistrysteps.combyjus.comyoutube.com

Key Features of Bromination using PBr₃
FeatureDescription
Reagent Phosphorous Tribromide (PBr₃)
Mechanism Sₙ2 Substitution
Key Steps 1. Activation of the alcohol's -OH group by PBr₃. 2. Backside attack by the displaced bromide ion.
Stereochemistry Inversion of configuration at a chiral center.
Substrate Scope Effective for primary and secondary alcohols.
Advantages Avoids carbocation rearrangements; generally provides high yields.

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). organic-chemistry.orgwikipedia.org The reaction is known for its high yields and proceeds under gentle conditions. organic-chemistry.org The mechanism begins with the activation of triphenylphosphine by CBr₄ to form a phosphonium salt. nrochemistry.com The alcohol then attacks the phosphorus center of this intermediate, creating an oxyphosphonium intermediate, which transforms the hydroxyl group into an excellent leaving group. organic-chemistry.orgnrochemistry.com Finally, a bromide ion executes an Sₙ2 displacement on the carbon atom, yielding the desired alkyl bromide, triphenylphosphine oxide, and bromoform. organic-chemistry.orgwikipedia.orgnrochemistry.com

A practical example demonstrating this method is the conversion of 2-phenylethyl alcohol to (2-bromoethyl)benzene. In this procedure, a solution of triphenylphosphine is added to a mixture of the alcohol and carbon tetrabromide in dichloromethane at 0 °C. The reaction is then stirred at room temperature for an hour, yielding the product in 96% yield after purification. This high efficiency and the mild conditions make the Appel reaction a highly suitable method for the final step in the synthesis of this compound.

Key Features of the Appel Reaction for Bromination
FeatureDescription
Reagents Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
Mechanism Sₙ2 Substitution
Key Intermediates Phosphonium salt, Oxyphosphonium intermediate
Stereochemistry Inversion of configuration at a chiral center.
Conditions Mild, often at 0 °C to room temperature.
Advantages High yields, mild conditions, suitable for a wide range of alcohols.

Radical Bromination at the Benzylic Position

The synthesis of this compound from its precursor, 4-bromo-1-ethyl-2-nitrobenzene, involves the selective bromination of the ethyl group at the benzylic position. The benzylic carbon is the carbon atom directly attached to the aromatic ring and is particularly reactive towards radical halogenation. libretexts.org This enhanced reactivity is attributed to the stability of the resulting benzylic radical, which is stabilized by resonance, allowing the unpaired electron to delocalize over the π-system of the benzene ring. chemistrysteps.comyoutube.com

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is a standard method for achieving this transformation. mychemblog.comwikipedia.orgmasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of bromine in the reaction medium. libretexts.orglibretexts.org This controlled concentration is crucial for minimizing side reactions, such as electrophilic aromatic substitution on the ring, which could occur with higher concentrations of Br₂. chadsprep.com

Mechanisms Involving N-Bromosuccinimide (NBS)

The benzylic bromination with NBS proceeds via a free-radical chain mechanism. mychemblog.com The process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, upon heating or irradiation with UV light. mychemblog.comstackexchange.com This generates initiator radicals. Alternatively, trace amounts of Br₂ present in the NBS can be cleaved by light to form bromine radicals. libretexts.orgchadsprep.com

Propagation: This stage consists of a self-sustaining cycle of reactions:

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of the ethyl group on 4-bromo-1-ethyl-2-nitrobenzene. This step is favored due to the relative weakness of the benzylic C-H bond (approximately 88 kcal/mol). libretexts.org The abstraction results in the formation of hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. chemistrysteps.commychemblog.com

The newly formed benzylic radical then reacts with a molecule of Br₂. This regenerates a bromine radical and yields the desired product, this compound. mychemblog.commasterorganicchemistry.com

A critical aspect of the mechanism is the role of NBS in maintaining the low concentration of Br₂. The HBr generated during the first propagation step reacts rapidly with NBS to produce succinimide and a fresh molecule of Br₂. libretexts.orglibretexts.org This ensures that Br₂ is available to continue the chain reaction but its concentration remains too low for competing electrophilic reactions to occur. libretexts.orgchadsprep.com

Termination: The chain reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals combining to form Br₂.

Influence of Radical Initiators and Reaction Conditions

The efficiency and selectivity of radical bromination at the benzylic position are highly dependent on the choice of radical initiator and the specific reaction conditions employed. stackexchange.comcommonorganicchemistry.com

Radical Initiators: The reaction requires an initiator to generate the initial radical species. Common choices include peroxides like benzoyl peroxide or azo compounds such as AIBN. mychemblog.comcommonorganicchemistry.com These compounds readily undergo homolytic cleavage upon heating or exposure to UV light to produce the necessary radicals. stackexchange.com The choice of initiator can influence the reaction rate and temperature requirements.

Reaction Conditions: Several factors must be carefully controlled to favor the desired radical substitution pathway and maximize the yield of the benzylic bromide.

Solvent: The reaction is typically carried out in nonpolar solvents, with carbon tetrachloride (CCl₄) being the traditional choice. mychemblog.comwikipedia.org Nonpolar environments favor the radical mechanism. In contrast, polar protic solvents can promote ionic pathways, leading to undesired electrophilic bromination of the aromatic ring. stackexchange.com Due to the toxicity of CCl₄, alternative solvents like trifluorotoluene have been explored. wikipedia.org

Temperature and Light: Heat or UV light provides the energy necessary for the homolytic cleavage of the radical initiator, thus starting the chain reaction. stackexchange.com Benzylic brominations are often performed at the reflux temperature of the chosen solvent. wikipedia.orgcommonorganicchemistry.com

Anhydrous Conditions: The reaction medium must be kept anhydrous, as the presence of water can lead to the hydrolysis of NBS and the desired bromoalkyl product. missouri.edu Additives like barium carbonate may be used to ensure the conditions remain anhydrous and acid-free. missouri.edu

The table below summarizes the key reaction conditions and their influence on the outcome of benzylic bromination.

ParameterConditionRationale and Effect
Reagent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂, favoring radical substitution over electrophilic addition. libretexts.orglibretexts.org
Initiator AIBN, Benzoyl Peroxide, UV light, HeatGenerates initial radicals to start the chain reaction. mychemblog.comstackexchange.comcommonorganicchemistry.com
Solvent Nonpolar (e.g., CCl₄)Promotes the free-radical pathway. mychemblog.comwikipedia.org Polar solvents can lead to competing ionic reactions. stackexchange.com
Temperature Elevated (e.g., reflux)Provides energy for initiator decomposition and propagation steps. wikipedia.orgcommonorganicchemistry.com
Atmosphere AnhydrousPrevents hydrolysis of NBS and the product. missouri.edu

Aromatic Electrophilic Substitution for Ring Bromination

The synthesis of the precursor, 4-bromo-1-ethyl-2-nitrobenzene, is achieved through the electrophilic aromatic substitution (EAS) of 1-ethyl-2-nitrobenzene. In this reaction, a hydrogen atom on the aromatic ring is replaced by a bromine atom. libretexts.org Due to the presence of the deactivating nitro group, this reaction requires a catalyst to activate the bromine molecule, making it a sufficiently strong electrophile to be attacked by the deactivated benzene ring. libretexts.orgwikipedia.org

The general mechanism for electrophilic bromination involves two principal steps. libretexts.org First, the π-electrons of the aromatic ring attack the activated electrophile (Br⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom bearing the new substituent, which restores the aromaticity of the ring and yields the final product. libretexts.org

Regioselectivity Directing Effects of Nitro and Alkyl Substituents

When an electrophilic substitution reaction is performed on a substituted benzene ring, the existing substituents determine the position of the incoming electrophile. This phenomenon is known as the directing effect. The regiochemical outcome of the bromination of 1-ethyl-2-nitrobenzene is governed by the combined directing effects of the ethyl and nitro groups.

Ethyl Group (-CH₂CH₃): An alkyl group like ethyl is classified as an electron-donating group (EDG). saskoer.ca It donates electron density to the ring primarily through an inductive effect. EDGs are "activating" groups, meaning they make the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho and para positions. saskoer.cayoutube.comwikipedia.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) due to both inductive and resonance effects. wikipedia.orgcognitoedu.org EWGs are "deactivating" groups, making the ring less reactive towards electrophiles. The nitro group is a strong meta-director. cognitoedu.orgacs.org

In 1-ethyl-2-nitrobenzene, these two groups exert competing influences. The activating, ortho, para-directing ethyl group will direct the incoming bromine to positions 4 and 6 (ortho and para to the ethyl group, respectively). The deactivating, meta-directing nitro group will direct the bromine to positions 4 and 6 (meta to the nitro group). Both groups, therefore, direct the incoming electrophile to the same positions. The substitution occurs preferentially at the C-4 position (para to the activating ethyl group and meta to the deactivating nitro group), which is sterically less hindered than the C-6 position.

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-CH₂CH₃ (Ethyl)Electron-Donating (Inductive)Activatingortho, para
-NO₂ (Nitro)Electron-Withdrawing (Resonance & Inductive)Strongly Deactivatingmeta
Catalyst Selection for Controlled Halogenation

Aromatic rings that are deactivated by electron-withdrawing groups, such as the nitro group in 1-ethyl-2-nitrobenzene, are not nucleophilic enough to react with molecular bromine directly. wikipedia.org Therefore, a Lewis acid catalyst is required to increase the electrophilicity of the bromine. libretexts.orgwikipedia.org

The catalyst functions by accepting a pair of electrons from one of the bromine atoms in a Br₂ molecule, which polarizes the Br-Br bond. This polarization creates a highly electrophilic bromine atom that can be attacked by the aromatic ring.

Commonly used catalysts for electrophilic bromination include:

Iron(III) bromide (FeBr₃)

Iron(III) chloride (FeCl₃)

Aluminum chloride (AlCl₃)

In practice, iron metal filings are often used, which react in situ with bromine to generate the active catalyst, FeBr₃. brainly.in The selection of the appropriate catalyst and reaction conditions is vital for achieving controlled monohalogenation and preventing the formation of polybrominated byproducts.

CatalystFormulaRole in Reaction
Iron(III) BromideFeBr₃Polarizes the Br₂ molecule to generate a strong electrophile (Br⁺). brainly.in
Iron MetalFeReacts with Br₂ in situ to form the active FeBr₃ catalyst. brainly.in
Aluminum ChlorideAlCl₃A strong Lewis acid that can also be used to activate the halogen. wikipedia.org

Optimization and Refinement of Synthetic Pathways

For the aromatic electrophilic bromination step, optimization often focuses on controlling regioselectivity and preventing over-bromination. Lowering the reaction temperature can enhance the selectivity for the para product over the ortho isomer, as the para position is often thermodynamically favored. nih.gov Careful control over the stoichiometry of the brominating agent (Br₂) relative to the substrate is essential to avoid the introduction of a second bromine atom onto the ring.

For the radical benzylic bromination step, research has focused on improving safety, efficiency, and selectivity.

Reaction Scale-up: On an industrial scale, the portionwise addition of NBS can lead to spikes in bromine concentration, which can be lost to the gas phase, reducing efficiency. newera-spectro.com Kinetic studies have shown that continuous addition of NBS can maintain a low and steady bromine concentration, leading to more efficient product formation and reduced reaction times. newera-spectro.com

Alternative Conditions: Photo-initiated reactions using visible light, sometimes even in aqueous media, have been developed as greener and more selective alternatives to traditional methods that use thermal initiators and chlorinated solvents. gla.ac.ukresearchgate.net These methods can improve the yield of the desired monobrominated product.

Flow Chemistry: The use of continuous flow reactors for photochemical benzylic brominations offers significant advantages in terms of safety, control, and scalability. researchgate.net In-situ generation of bromine in a flow system can lead to extremely rapid conversions and high throughput. researchgate.net

The table below highlights key findings from research aimed at optimizing bromination reactions relevant to this synthesis.

Reaction StepOptimization StrategyKey Findings & Advantages
Aromatic BrominationLow-temperature reactionIncreases para/ortho selectivity, favoring the desired 4-bromo isomer. nih.gov
Benzylic BrominationContinuous addition of NBSPrevents loss of Br₂ reagent and reduces overall reaction time on a large scale. newera-spectro.com
Benzylic BrominationPhoto-initiation (Visible Light)Offers improved selectivity and avoids the use of high temperatures and toxic solvents like CCl₄. gla.ac.uk
Benzylic BrominationContinuous Flow PhotochemistryEnhances safety, allows for precise temperature control, and provides high productivity. researchgate.net

Yield Enhancement Strategies

Optimizing the yield of this compound involves a strategic approach to each step of its synthesis, from the initial electrophilic aromatic substitution reactions to the final side-chain halogenation.

A plausible and effective synthetic route begins with the Friedel-Crafts alkylation of benzene to form ethylbenzene. This is followed by the bromination of the aromatic ring and subsequent nitration to produce the intermediate, 4-bromo-2-nitroethylbenzene. doubtnut.com The final step is a radical bromination of the ethyl side-chain.

Strategic Order of Reactions: The sequence of these reactions is critical for maximizing the yield of the desired isomer. Introducing the ethyl group first is advantageous because it is an ortho-, para-directing group. Subsequent bromination will predominantly yield the para-substituted product, 4-bromoethylbenzene, due to the steric hindrance at the ortho position. doubtnut.com The nitration of 4-bromoethylbenzene then selectively installs the nitro group at the ortho position relative to the ethyl group, as the para position is already blocked by bromine. doubtnut.com Attempting these reactions in a different order, such as nitrating first, would lead to a meta-directing nitro group, complicating the synthesis of the desired 4-bromo isomer.

Optimization of Side-Chain Bromination: The final and most delicate step is the benzylic bromination of the 4-bromo-2-nitroethylbenzene intermediate. This reaction is typically achieved using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or irradiation. wikipedia.orglibretexts.org The use of NBS is crucial as it provides a low, constant concentration of bromine radicals, which favors substitution on the side chain rather than addition to the aromatic ring. masterorganicchemistry.com

To enhance the yield in this step, several factors must be precisely controlled:

Stoichiometry: Using a stoichiometric amount (1 equivalent) of NBS is critical to favor mono-bromination of the ethyl group.

Initiator Concentration: A catalytic amount of a radical initiator is sufficient. Too much initiator can lead to unwanted side reactions.

Temperature and Solvent: The reaction is typically run at the reflux temperature of the solvent. Anhydrous, non-polar solvents are preferred to prevent ionic side reactions. wikipedia.org

Table 1: Factors Affecting Yield in Benzylic Bromination
ParameterConditionImpact on YieldRationale
NBS Stoichiometry1.0 equivalentOptimalFavors mono-bromination of the ethyl side-chain.
>1.0 equivalentDecreasedIncreases the formation of di-brominated by-products.
Solvent PolarityNon-polar (e.g., CCl₄)IncreasedPromotes the radical mechanism required for side-chain bromination.
Polar (e.g., DMF)DecreasedCan favor ionic reactions, including unwanted ring bromination. wikipedia.org
Radical InitiatorCatalytic amount (AIBN)OptimalEfficiently initiates the radical chain reaction.
No initiatorVery LowRadical initiation is inefficient, leading to a slow or incomplete reaction.

By-Product Minimization Techniques

Control of Isomer Formation: During the bromination of ethylbenzene, the primary by-product is the ortho-isomer, 2-bromoethylbenzene. While the ethyl group directs to both positions, the para-isomer is generally favored. doubtnut.com Separation of these isomers can be achieved through techniques like fractional distillation or chromatography before proceeding to the nitration step. Careful control of the nitration temperature is also vital; the reaction is highly exothermic, and maintaining a low temperature with a nitrating mixture of concentrated nitric and sulfuric acids helps prevent the formation of dinitro by-products. doubtnut.com

Preventing Ring vs. Side-Chain Reactions: A significant challenge is ensuring the final bromination step occurs exclusively on the ethyl side-chain (benzylic position) rather than on the aromatic ring. The presence of a deactivating nitro group on the ring helps to suppress further electrophilic aromatic substitution. researchgate.net However, the choice of brominating agent and conditions is the most critical factor.

NBS as a Selective Reagent: As mentioned, NBS in a non-polar solvent with a radical initiator is the standard method for benzylic bromination. libretexts.org This contrasts with using Br₂ with a Lewis acid catalyst (like FeBr₃), which would promote electrophilic substitution on the aromatic ring. libretexts.org

Solvent Choice: The use of non-polar solvents like CCl₄ or cyclohexane is key. Polar solvents can promote ionic mechanisms that could lead to undesired ring bromination. google.com

Minimizing Over-bromination: The formation of a di-brominated side-chain product, 4-bromo-1-(1,2-dibromoethyl)-2-nitrobenzene, is a potential issue. This can be mitigated by the slow addition of NBS to the reaction mixture and ensuring that no more than one equivalent is used. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows the reaction to be stopped once the starting material is consumed, preventing further reaction of the desired product.

Table 2: By-Product Minimization Strategies
Reaction StepPotential By-ProductMinimization Technique
Ring Bromination2-Bromoethylbenzene (ortho-isomer)Exploit steric hindrance for para-selectivity; purification before next step.
NitrationDi-nitro productsMaintain low reaction temperature; control stoichiometry of nitrating mixture.
Side-Chain BrominationRing bromination productsUse NBS with a radical initiator instead of Br₂/Lewis acid. masterorganicchemistry.com
Di-brominated side-chain productsUse exactly one equivalent of NBS; monitor reaction progress closely.

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to multi-gram quantities for research purposes introduces several practical challenges that must be addressed.

Reagent and Solvent Management:

Safety: The use of hazardous reagents becomes a greater concern on a larger scale. For instance, carbon tetrachloride is a toxic and environmentally harmful solvent, and alternatives like cyclohexane or acetonitrile (B52724) might be considered. google.com Handling larger quantities of concentrated acids for nitration also requires stringent safety protocols.

Cost: While reagent costs may be minor for small-scale synthesis, they can become significant when scaling up. The cost-effectiveness of reagents like NBS and AIBN should be evaluated for the required scale.

Reaction Control and Work-up:

Heat Management: The exothermic nature of nitration and Friedel-Crafts reactions requires more efficient heat dissipation at a larger scale to prevent runaway reactions and by-product formation. labmanager.com This may involve using larger reaction vessels with better stirring and external cooling baths.

Purification: Purification methods must be adapted for larger quantities. While column chromatography is effective for small-scale purification, it becomes cumbersome and solvent-intensive for multi-gram amounts. acs.org Recrystallization is a more scalable technique for purifying solid products and intermediates, provided a suitable solvent system can be found. Liquid-liquid extractions for work-up also become more time-consuming and require larger glassware. reddit.com

Process Efficiency:

Reaction Time: Reaction times may need to be adjusted upon scale-up. Heat and mass transfer can be slower in larger vessels, potentially requiring longer reaction times to achieve full conversion. reddit.com

For research applications where tens of grams are needed, a well-planned, stepwise execution with careful consideration of these factors is essential for a successful and safe scale-up.

Chemical Reactivity and Transformation Pathways of 4 Bromo 1 2 Bromoethyl 2 Nitrobenzene

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The 1-(2-bromoethyl) group is a primary alkyl halide, which is a key determinant of its reactivity profile in nucleophilic substitution reactions. This side chain is a primary site for the formation of new carbon-heteroatom bonds.

Nucleophilic substitution reactions can proceed through two main pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanism. masterorganicchemistry.com The structure of the substrate is the most critical factor in determining which pathway is favored. youtube.com

The bromoethyl moiety in 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (B6228678) features a bromine atom attached to a primary carbon. This structural characteristic strongly favors the SN2 pathway for several reasons:

Steric Hindrance: The primary carbon is relatively unhindered, allowing for easy "backside attack" by a nucleophile, which is a requirement for the SN2 mechanism. youtube.com

Carbocation Instability: The alternative SN1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com Primary carbocations are highly unstable and their formation is energetically unfavorable, making the SN1 pathway for primary substrates extremely rare. libretexts.org

The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular". masterorganicchemistry.comyoutube.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for the Bromoethyl Moiety
FactorSN1 PathwaySN2 PathwayApplicability to this compound
Substrate StructureFavors tertiary > secondaryFavors methyl > primary > secondaryThe primary alkyl halide structure strongly favors the SN2 pathway. libretexts.org
MechanismTwo-step, via carbocation intermediateOne-step, concerted reactionProceeds via a single, concerted step. masterorganicchemistry.com
Rate Determining StepFormation of the carbocation (unimolecular)Nucleophilic attack (bimolecular)Rate depends on both the substrate and the incoming nucleophile. youtube.com
LikelihoodVery unlikelyHighly likelyThe reaction is expected to proceed almost exclusively via the SN2 mechanism.

The electrophilic carbon of the bromoethyl group readily reacts with a wide range of nucleophiles. This versatility makes this compound a useful intermediate for synthesizing a variety of derivatives.

Amines: Primary or secondary amines act as nucleophiles, attacking the primary carbon to displace the bromide ion. This reaction leads to the formation of secondary or tertiary amines, respectively. This pathway is fundamental in building more complex molecules, including those with potential biological activity.

Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles. nih.gov Their reaction with the bromoethyl group results in the formation of a thioether linkage (C-S-C), displacing the bromide.

Alkoxides: Alkoxide ions (R-O⁻), generated from alcohols, are strong nucleophiles that react to form ethers. For instance, reaction with sodium ethoxide (NaOEt) would yield the corresponding ethyl ether derivative.

Table 2: Representative Nucleophilic Substitution Reactions of the Bromoethyl Group
Nucleophile ClassExample NucleophileProduct Functional GroupGeneral Reaction Scheme
AminesAmmonia (NH₃), Diethylamine (Et₂NH)Primary or Tertiary AmineAr-CH₂CH₂-Br + R₂NH → Ar-CH₂CH₂-NR₂ + HBr
ThiolsEthanethiol (EtSH)ThioetherAr-CH₂CH₂-Br + R-SH → Ar-CH₂CH₂-SR + HBr
AlkoxidesSodium Ethoxide (NaOEt)EtherAr-CH₂CH₂-Br + NaOR → Ar-CH₂CH₂-OR + NaBr
Ar represents the 4-bromo-2-nitrophenyl group.

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, often called a Walden inversion. youtube.comyoutube.com This occurs because the nucleophile attacks from the side opposite to the leaving group. youtube.com However, for this to be observable, the carbon atom undergoing substitution must be a chiral center (bonded to four different groups).

In the case of the bromoethyl moiety of this compound, the carbon atom bonded to the bromine (-CH₂-Br) is not a chiral center as it is bonded to two hydrogen atoms. Therefore, while the backside attack mechanism of an SN2 reaction is still operative, there is no change in stereochemical configuration to observe. The concept of stereochemical inversion is not applicable to this specific reaction site.

Reactions Involving the Aromatic Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the benzene (B151609) ring and can itself be transformed into other nitrogen-containing functional groups. vaia.comresearchgate.net

The reduction of aromatic nitro groups is a common and important transformation in organic synthesis, often used to produce anilines. wikipedia.org The nitro group in this compound can be reduced to a primary amino group (-NH₂) using various reagents. This transformation is key in the synthesis of indole (B1671886) derivatives and other heterocyclic compounds. iajps.com

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.org

Metals in Acid: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite or zinc dust with ammonium (B1175870) chloride can also effect this transformation. wikipedia.orgscispace.com

Under carefully controlled conditions, it is also possible to achieve partial reduction of the nitro group to intermediate oxidation states, such as a hydroxylamine (B1172632) (-NHOH). wikipedia.org

Table 3: Common Reduction Pathways for the Aromatic Nitro Group
Reagent(s)Product Functional GroupTypical Outcome
H₂, Pd/CAmine (-NH₂)Complete reduction to the aniline (B41778) derivative.
Fe, HCl or Sn, HClAmine (-NH₂)A standard method for converting nitroarenes to anilines. scispace.com
Zn, NH₄ClHydroxylamine (-NHOH)Can achieve partial reduction under controlled conditions. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Amine (-NH₂)Another effective reagent for complete reduction. wikipedia.org

The nitro group exerts a strong influence on the electron density of the aromatic ring, which in turn dictates its reactivity towards further substitution reactions. quora.com

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. vaia.com This withdrawal of electron density deactivates the benzene ring, making it significantly less reactive towards electrophiles compared to benzene itself. quora.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, if an electrophilic substitution were to occur, it would be directed to the meta position. vaia.comquora.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack. echemi.comstackexchange.com This is because it helps to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. stackexchange.com The activation is greatest at the ortho and para positions. In this compound, the aromatic bromine atom is positioned ortho to the activating nitro group. This makes it susceptible to displacement by strong nucleophiles via an SNAr reaction, a pathway that would not be feasible without the presence of the nitro group. echemi.comstackexchange.comnih.gov

Transformations at the Aromatic Bromine Position

The bromine atom attached to the aromatic ring is a key functional group, susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com Unlike SN1 and SN2 reactions, which are unfavorable for aryl halides, the SNAr mechanism proceeds via a two-step addition-elimination process. youtube.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group (in this case, bromide) is eliminated, restoring the aromaticity of the ring.

The feasibility and rate of the SNAr reaction are critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the nitro (-NO₂) group is a powerful EWG located ortho to the bromoethyl side chain and para to the aromatic bromine atom.

Table 1: Resonance Stabilization of the Meisenheimer Complex

Resonance StructureDescription
Structure IInitial attack of the nucleophile (Nu) on the ipso-carbon, with the negative charge localized on the ortho-carbon.
Structure IIDelocalization of the negative charge onto the para-carbon.
Structure IIIDelocalization of the negative charge onto the second ortho-carbon.
Structure IV Crucial delocalization of the negative charge onto the nitro group, significantly stabilizing the complex.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Coupling)

The aromatic C-Br bond of this compound is an excellent handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov These reactions typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. ccspublishing.org.cn

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid) to form a biaryl structure. nih.gov

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, to generate a disubstituted alkyne.

The reactivity in these couplings generally follows the trend I > Br > Cl, making the aromatic bromide of the target molecule a suitable substrate. researchgate.net

Table 2: Overview of Key Cross-Coupling Reactions

ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)C(sp²)-C(sp²) or C(sp²)-C(sp³)Pd(0) catalyst, Base
HeckAlkene (e.g., R-CH=CH₂)C(sp²)-C(sp²)Pd(0) catalyst, Base
SonogashiraTerminal Alkyne (e.g., R-C≡CH)C(sp²)-C(sp)Pd(0) catalyst, Cu(I) co-catalyst, Base

The success of metal-catalyzed cross-coupling reactions is heavily dependent on the choice of ligands coordinated to the metal center. Ligands modulate the steric and electronic properties of the catalyst, influencing its stability, reactivity, and selectivity. For substrates like this compound, which contain multiple functional groups, ligand choice is critical to promote the desired reaction at the C-Br bond while avoiding unwanted side reactions.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step—the insertion of the palladium(0) catalyst into the aryl-bromide bond. The steric bulk can promote reductive elimination, while the electron-donating nature increases the electron density on the metal, making it more reactive for oxidative addition.

Optimizing the catalytic cycle involves fine-tuning various reaction parameters to maximize yield and minimize catalyst deactivation and side product formation. Key variables include the choice of catalyst precursor, ligand, base, solvent, and temperature. For a multifunctional substrate, the conditions must be mild enough to preserve the nitro and bromoethyl groups. For instance, a strong base could potentially induce elimination of HBr from the bromoethyl side chain, while high temperatures might promote undesired reactions involving the nitro group. Careful selection of a mild base (e.g., K₃PO₄, Cs₂CO₃) and a suitable solvent system is essential for achieving a clean and efficient transformation. ccspublishing.org.cn

Intramolecular Cyclization Reactions for Heterocycle Formation

The unique structure of this compound, with its ortho-disposed nitro and bromoethyl groups, makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. frontiersin.org The most common strategy involves the chemical modification of one functional group to generate a nucleophile that can react with an electrophilic site elsewhere in the molecule.

A highly effective pathway is the reductive cyclization of the nitro group. organic-chemistry.org The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, such as Fe/HCl, SnCl₂, or catalytic hydrogenation. The resulting aniline derivative contains a primary amine that is a potent nucleophile. This amine is perfectly positioned to undergo an intramolecular SN2 reaction with the adjacent bromoethyl side chain, displacing the bromide and forming a new six-membered ring. This sequence leads to the formation of a substituted tetrahydroquinoline, a core structure found in many biologically active compounds.

Alternatively, transformations at the aromatic bromine position can precede cyclization. For example, an SNAr or a Buchwald-Hartwig amination reaction could introduce a primary or secondary amine at the C4 position. This new amino group could then cyclize with the bromoethyl side chain to form a piperazine-type ring fused to the aromatic system.

Table 3: Potential Intramolecular Cyclization Pathways

PathwayInitial StepCyclization StepResulting Heterocycle Core
Reductive CyclizationReduction of -NO₂ to -NH₂Intramolecular SN2 attack of -NH₂ on the bromoethyl chainTetrahydroquinoline
Post-SNAr CyclizationSNAr at C-Br with a dinucleophile (e.g., ethylenediamine)Intramolecular SN2 attack of the terminal amine on the bromoethyl chainFused Piperazine Ring
Post-Coupling CyclizationSonogashira coupling at C-Br with an amino-alkyneReductive cyclization of the nitro group followed by reaction with the alkyneFused Polycyclic System

These cyclization strategies highlight the synthetic utility of this compound as a building block for complex molecular architectures, leveraging the distinct reactivity of its functional groups. mdpi.commdpi.com

Radical Reactions and Benzylic Functionalization

The chemical reactivity of this compound at the benzylic position—the carbon atom of the ethyl group directly attached to the nitrobenzene (B124822) ring—is a key aspect of its chemistry. This position is particularly susceptible to radical reactions and various functionalization pathways due to the ability of the aromatic ring to stabilize radical intermediates through resonance.

Research into analogous structures, such as 4-nitroethylbenzene, demonstrates that the benzylic hydrogens are readily abstracted in the presence of radical initiators. askfilo.comyoutube.com When subjected to reagents like bromine (Br₂) with heat or UV light, a free radical substitution reaction occurs selectively at the benzylic carbon. askfilo.comstackexchange.com This selectivity is attributed to the formation of a resonance-stabilized benzylic radical, which is a more stable intermediate compared to radicals formed at other positions on the alkyl chain. youtube.com This principle suggests that the benzylic methylene (B1212753) (CH₂) group in this compound is the primary site for such transformations. A common reagent used for benzylic bromination is N-bromosuccinimide (NBS), which can introduce a bromine atom at the position adjacent to the benzene ring. youtube.com

Beyond halogenation, the benzylic position can undergo other functionalization reactions. Catalytic oxidation of C-H bonds offers a direct method to introduce carbonyl or hydroxyl groups. nih.govrsc.org Studies on various functionalized alkyl arenes have shown that manganese-based catalysts in the presence of hydrogen peroxide (H₂O₂) can facilitate the chemoselective oxidation of benzylic methylenes to form the corresponding aryl ketones. nih.gov This suggests a potential pathway for converting this compound into a ketone derivative. Another method for oxidative functionalization involves the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can activate benzylic C-H bonds for further transformations. rsc.org

These reactions highlight the versatility of the benzylic position for synthetic modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Table 1: Potential Benzylic Functionalization Reactions

Reaction TypeReagents and ConditionsSite of FunctionalizationPotential Product
Radical BrominationN-bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light)Benzylic Carbon (Cα)4-Bromo-1-(1,2-dibromoethyl)-2-nitrobenzene
Benzylic OxidationManganese Catalyst, Hydrogen Peroxide (H₂O₂)Benzylic Carbon (Cα)1-(4-Bromo-2-nitrophenyl)-2-bromoethan-1-one
Oxidative Functionalization2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Benzylic Carbon (Cα)Benzylic ether or related oxidized products

Role As a Synthetic Intermediate in Complex Molecular Architectures

Utility in the Construction of Advanced Organic Materials Precursors

No literature was found that connects 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (B6228678) to the synthesis of precursors for advanced organic materials.

Strategic Application in Total Synthesis Schemes

There are no documented total synthesis schemes that report the use of this compound as a key intermediate.

Principles of Retrosynthetic Planning Incorporating this compound

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule. icj-e.orgnumberanalytics.com When considering a hypothetical target molecule that could be derived from this compound, key disconnections would target the bonds formed using its reactive sites. For instance, a carbon-nitrogen bond within a heterocyclic ring might be disconnected to reveal an amino group (from the nitro group) and an alkyl chain (from the bromoethyl group) on the precursor, pointing back to the utility of the title compound. Similarly, an ether or thioether linkage could be disconnected to a corresponding alcohol or thiol and the bromoethyl moiety. However, without concrete examples of its use, any retrosynthetic plan is purely theoretical.

Theoretical and Computational Investigations of 4 Bromo 1 2 Bromoethyl 2 Nitrobenzene

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Spatial Distribution)

No published data is available.

Conformational Landscape and Energetic Profiling

No published data is available.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

No published data is available.

Transition State Analysis

No published data is available.

Reaction Pathway Prediction and Kinetic Simulations

No published data is available.

Prediction and Simulation of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

No published data is available.

Charge Density Distribution and Electrostatic Potential Surface Analysis for Reactivity Prediction

No published data is available.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive 1D NMR (¹H, ¹³C) for Proton and Carbon Framework Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (B6228678) is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the bromine atom would significantly influence the chemical shifts of these aromatic protons. Based on data from related compounds such as 1-bromo-4-nitrobenzene (B128438) and 2-nitrotoluene (B74249), the aromatic protons are expected to appear in the range of 7.5 to 8.5 ppm. chemicalbook.comchemicalbook.com The aliphatic protons of the 2-bromoethyl group would likely appear as two triplets, with the methylene (B1212753) group adjacent to the bromine atom being more deshielded and appearing further downfield than the methylene group attached to the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the substituents. The carbon bearing the nitro group would be significantly deshielded, while the carbon attached to the bromine atom would also experience a downfield shift. Data from analogous compounds like 1-bromo-2-nitrobenzene (B46134) and 2-nitrotoluene suggest that the aromatic carbons would resonate in the range of 120 to 150 ppm. chemicalbook.comchemicalbook.com The two aliphatic carbons of the bromoethyl group would appear in the upfield region of the spectrum, typically between 30 and 40 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H7.5 - 8.5Multiplet-
-CH₂-Ar3.2 - 3.5Triplet6-8
-CH₂-Br3.6 - 3.9Triplet6-8

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-NO₂145 - 150
Aromatic C-Br120 - 125
Other Aromatic C125 - 140
-CH₂-Ar35 - 40
-CH₂-Br30 - 35

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two methylene groups of the bromoethyl chain, confirming their connectivity. Correlations between the aromatic protons would also be observed, helping to elucidate their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signals for the aliphatic protons would correlate with the signals of the aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial in establishing the connectivity between the bromoethyl group and the aromatic ring. For example, correlations would be expected between the protons of the methylene group attached to the ring and the quaternary carbon of the ring, as well as the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between the protons of the bromoethyl side chain and the nearby aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₈H₇Br₂NO₂. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would lead to the fragmentation of the molecular ion. The analysis of these fragments provides valuable information for confirming the structure. Key predicted fragmentation pathways for this compound include:

Loss of a bromine radical: A prominent fragment would likely correspond to the loss of one of the bromine atoms.

Cleavage of the bromoethyl side chain: Fragmentation of the ethyl chain could occur, leading to the loss of a bromoethyl radical or smaller fragments.

Loss of the nitro group: The nitro group can be lost as NO₂.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic ring could also occur.

The mass spectrum of the related compound 1-(2-bromoethyl)-4-nitrobenzene shows characteristic peaks resulting from such fragmentation pathways. nist.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group, specifically the asymmetric and symmetric stretching vibrations, which typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would be found in the fingerprint region, typically below 700 cm⁻¹. Data from 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene support these expected absorption regions. chemicalbook.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretch of the nitro group is also typically Raman active. The C-Br stretching vibrations would also be observable. A comprehensive analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. Theoretical calculations on similar molecules like 1-bromo-4-nitrobenzene have been used to assign vibrational frequencies. irjet.net

Identification of Key Functional Group Vibrations (e.g., Nitro, C-Br, Aromatic Ring)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For this compound, the IR spectrum would be characterized by absorption bands corresponding to its constituent functional groups.

Based on data from structurally similar compounds, the expected key vibrational frequencies for this compound are detailed below. For instance, spectroscopic data for a closely related compound, 2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene, shows characteristic peaks that can be used to infer the positions of key functional group vibrations in the target molecule. acs.org

Nitro Group (NO₂): The nitro group is expected to exhibit two strong, characteristic stretching vibrations.

Asymmetric stretching: Typically observed in the range of 1500-1560 cm⁻¹. For a related bromo-nitroaromatic compound, a strong band appears around 1530 cm⁻¹, which is indicative of this vibration. acs.org

Symmetric stretching: Usually found between 1300-1370 cm⁻¹. A band around 1362 cm⁻¹ in a similar molecule corresponds to this symmetric stretch. acs.org

Carbon-Bromine (C-Br) Bonds: The presence of two C-Br bonds, one on the aromatic ring and one in the ethyl side chain, would result in stretching vibrations in the fingerprint region of the spectrum.

Aromatic C-Br stretch: This vibration typically occurs in the 1075-1030 cm⁻¹ region.

Aliphatic C-Br stretch: This bond is expected to absorb in the 700-500 cm⁻¹ range. A peak observed at 670 cm⁻¹ in a related structure likely corresponds to this vibration. acs.org

Aromatic Ring (C=C and C-H vibrations): The benzene ring gives rise to several characteristic absorptions.

C=C stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1625-1440 cm⁻¹ region. Peaks observed at 1602 cm⁻¹ and 1465 cm⁻¹ in a similar compound are consistent with these vibrations. acs.org

C-H stretching: The stretching of C-H bonds on the aromatic ring usually occurs above 3000 cm⁻¹.

C-H bending (out-of-plane): The substitution pattern on the benzene ring influences the position of these strong absorptions, which typically appear between 900-675 cm⁻¹. The presence of bands at 848 cm⁻¹ and 757 cm⁻¹ in a related molecule can be attributed to these out-of-plane bending vibrations. acs.org

Aliphatic C-H Bonds: The ethyl group will also produce characteristic stretching and bending vibrations.

C-H stretching: These are expected in the 2960-2850 cm⁻¹ range. Related compounds show vibrations around 2930 cm⁻¹ and 2880 cm⁻¹. acs.org

The following interactive table summarizes the expected key IR vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1300 - 1370
Aromatic C-BrStretch1030 - 1075
Aliphatic C-BrStretch500 - 700
Aromatic RingC=C Stretch1440 - 1625
Aromatic RingC-H Stretch> 3000
Aromatic RingC-H Bending675 - 900
Aliphatic ChainC-H Stretch2850 - 2960

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Analysis of Intermolecular Interactions in Crystalline Networks

Beyond individual molecular structure, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For brominated nitroaromatic compounds, interactions such as π–π stacking between aromatic rings, weak C-H···O hydrogen bonds involving the nitro group, and halogen bonding (Br···O or Br···Br contacts) are commonly observed. nih.gov For example, in the crystal structure of 4-bromo-1-nitrobenzene, π–π stacking and short Br···O contacts are significant intermolecular interactions. nih.gov A crystallographic study of this compound would similarly identify and quantify these non-covalent interactions, providing insight into the stability and properties of its crystalline network.

The table below outlines the type of structural information that would be obtained from an X-ray crystallographic analysis of this compound, based on findings for similar compounds. nih.govnih.gov

ParameterInformation ObtainedExample from Related Compounds
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.a = 13.016 Å, b = 14.617 Å, c = 4.037 Å (for 1-Bromo-4-methyl-2-nitrobenzene) nih.gov
Space GroupSymmetry of the crystal lattice.Orthorhombic, Pna2₁ (for 1-Bromo-4-methyl-2-nitrobenzene) nih.gov
Bond LengthsPrecise distances between bonded atoms.C-Br, C-N, N-O, C-C bond lengths.
Bond AnglesAngles between adjacent bonds.Angles defining the geometry of the benzene ring and substituents.
Torsion AnglesDihedral angles describing conformation.Orientation of the nitro group and the bromoethyl side chain relative to the ring.
Intermolecular ContactsDistances and angles of non-covalent interactions.π–π stacking distances, C-H···O hydrogen bond lengths, Br···O contacts. nih.gov

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating components of a mixture, assessing purity, and identifying isomers of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed. In this setup, the compound would be passed through a column with a nonpolar stationary phase, using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions and can be used for identification. Methods for similar compounds like Phenol, 4-bromo-2-nitro- and Benzene, 1-bromo-4-nitro- utilize a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com This approach allows for the separation of the main compound from potential impurities, such as starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.

In GC, the compound is vaporized and separated from other volatile components in a mixture as it passes through a capillary column. The retention time is used for identification. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can confirm the identity of the compound. Predicted mass spectral data for this compound shows expected adducts such as [M+H]⁺ at m/z 307.89162. uni.lu

GC-MS is also an effective tool for reaction monitoring. By taking aliquots from a reaction mixture over time and analyzing them by GC-MS, the consumption of reactants and the formation of products and intermediates can be tracked. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For the synthesis of this compound, GC-MS could be used to monitor the progress of the bromination and nitration steps, ensuring the reaction goes to completion and minimizing the formation of unwanted side products. nih.gov

Emerging Research Avenues and Future Directions for 4 Bromo 1 2 Bromoethyl 2 Nitrobenzene

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. nih.govmdpi.com Traditional synthetic routes to brominated nitroaromatics often involve harsh reagents and generate significant waste. Future research is geared towards developing more environmentally benign methodologies for synthesizing 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (B6228678).

Key areas of development include:

Safer Brominating Agents: Moving away from elemental bromine towards safer and more selective reagents like N-bromosuccinimide (NBS) can improve the safety profile of the synthesis. chemicalbook.com The use of NBS in solvents like dichloromethane (B109758) has been shown to be effective for the bromination of related nitroaromatic compounds. chemicalbook.com

Catalytic Systems: The exploration of catalytic bromination, potentially using recyclable catalysts, could reduce the stoichiometric waste associated with traditional methods. For instance, methods using a combination of an alkali metal bromide (like KBr) and an oxidizing agent offer a greener alternative to bromine. researchgate.net

Alternative Solvents: Research into replacing hazardous chlorinated solvents with greener alternatives such as ionic liquids, supercritical fluids, or even aqueous systems is a critical goal. mdpi.com The choice of solvent can significantly impact reaction efficiency and the environmental footprint of the process.

Energy Efficiency: Investigating microwave-assisted or ultrasound-assisted synthesis could lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods. mdpi.com

A comparative table of conventional versus potential green synthesis approaches is outlined below.

FeatureConventional ApproachGreen Chemistry Approach
Brominating Agent Elemental Bromine (Br₂)N-bromosuccinimide (NBS), Ceric Ammonium (B1175870) Nitrate/KBr researchgate.net
Solvents Chlorinated Solvents (e.g., Dichloromethane)Green Solvents (e.g., Ethanol, Water, Ionic Liquids)
Catalysis Stoichiometric strong acids (e.g., H₂SO₄) nih.govHeterogeneous or recyclable catalysts
Energy Input Conventional reflux/heatingMicrowave irradiation, Ultrasonication
Waste Profile High E-factor (significant waste generation)Lower E-factor, potential for atom economy improvement

Integration into Continuous Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. researchgate.netnih.gov The synthesis of this compound is a prime candidate for adaptation to a continuous flow process.

A hypothetical flow setup would involve pumping solutions of the precursor and reagents through precisely controlled tubing or microreactors. beilstein-journals.org The key advantages include:

Enhanced Safety: Nitration reactions are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, minimizing the risk of thermal runaways. researchgate.net

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purities. nih.gov

Rapid Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions, significantly accelerating process optimization.

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. researchgate.net

A typical flow synthesis could involve pumping a solution of the starting material through sequential reactor coils where it is mixed with the nitrating and brominating agents at controlled temperatures before undergoing in-line quenching and purification steps.

Exploration of Novel Catalytic Transformations Mediated by its Derivatives

The true synthetic utility of this compound lies in the selective transformation of its three key functional groups. Its derivatives are substrates for a wide range of catalytic reactions, opening pathways to complex molecular architectures.

Aryl Bromide Transformations: The bromine atom on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of biaryls, stilbenes, and other complex structures.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents. The resulting aniline (B41778) derivative is a crucial intermediate for the synthesis of amides, sulfonamides, and heterocyclic compounds.

Alkyl Bromide Substitution: The 2-bromoethyl side chain is susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide array of functional groups, such as azides, cyanides, thiols, and ethers, by reacting it with the corresponding nucleophiles. acs.org

The table below summarizes potential catalytic transformations for derivatives of the target compound.

Functional GroupReaction TypeCatalyst/Reagent ExampleResulting Structure
Aryl BromideSuzuki CouplingPd(PPh₃)₄, BaseBiaryl
Aryl BromideSonogashira CouplingPdCl₂(PPh₃)₂, CuIAryl-alkyne
Nitro GroupReductionH₂, Pd/CAniline
Alkyl BromideAzide SubstitutionSodium Azide (NaN₃)Alkyl Azide
Alkyl BromideEther SynthesisSodium Alkoxide (NaOR)Alkyl Ether

Application in the Synthesis of Advanced Materials and Polymer Building Blocks

The unique structure of this compound makes it an attractive candidate as a monomer or a precursor for building blocks in materials science. The presence of two bromine atoms offers the potential for creating polymers through step-growth polymerization mechanisms.

Polymer Synthesis: The molecule could potentially undergo polycondensation reactions. For example, after converting the nitro group to an amine, the resulting amino-dibromo compound could be polymerized with other monomers to form novel polyamides or polyimides. The bromine atoms could also be used as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu

Functional Materials: The high content of heavy atoms (bromine) and the polar nitro group suggest that materials derived from this compound could possess interesting properties, such as high refractive indices, thermal stability, or specific optical characteristics. chemimpex.com These properties are desirable for applications in optical devices, flame-retardant materials, and specialty coatings.

Building Blocks for Organic Electronics: Through derivatization via cross-coupling reactions, the core structure can be extended to create conjugated molecules. rutgers.edu These new, larger molecules could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Sophisticated Mechanistic Studies Utilizing In Situ Spectroscopy and Kinetic Isotope Effects

A deep understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing transformations and discovering new ones. Advanced analytical techniques can provide invaluable insights into these processes.

In Situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman spectroscopy, and Process NMR allow for the real-time monitoring of reacting species. By tracking the concentration of reactants, intermediates, and products as a function of time, detailed kinetic profiles can be constructed. This data is essential for identifying transient intermediates and understanding the sequence of elementary steps in a reaction mechanism.

Kinetic Isotope Effects (KIE): KIE studies are a powerful tool for probing the rate-determining step of a reaction. baranlab.org By strategically replacing an atom in the molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) on the ethyl chain), one can measure the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopic atom is being broken or formed in the slowest step of the reaction. osti.govrsc.org For instance, studying the KIE of an elimination reaction on the bromoethyl group could elucidate the nature of the transition state.

These sophisticated studies, combining real-time analytics with isotopic labeling, will be instrumental in building comprehensive mechanistic models for reactions involving this versatile chemical compound, paving the way for more efficient and selective synthetic methodologies.

Q & A

Q. What are the key synthetic routes for preparing 4-bromo-1-(2-bromoethyl)-2-nitrobenzene, and how does reaction regioselectivity influence product purity?

  • Methodological Answer : The compound is typically synthesized via sequential bromination and nitration of substituted benzene derivatives. A common route involves bromoethylation of 4-bromo-2-nitrobenzene using 1,2-dibromoethane under Friedel-Crafts conditions . Critical parameters include temperature control (34–38°C for intermediate isolation) and stoichiometric precision to minimize di-substituted byproducts. Regioselectivity is influenced by steric and electronic effects of the nitro group, directing bromoethylation to the para position. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol .
Key Physical Properties
Molecular Weight: 294.94 g/mol
Melting Point: 34–38°C
Boiling Point: 127–130°C

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR should show distinct signals for the bromoethyl group (δ ~3.8–4.2 ppm, triplet) and aromatic protons (δ ~7.5–8.5 ppm). 13^{13}C NMR confirms the nitro group (δ ~148 ppm) and brominated carbons (δ ~30–40 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve molecular geometry, including bond angles (e.g., C-Br bond length ~1.9 Å) and intermolecular interactions (e.g., π-π stacking distances) .
  • Mass Spectrometry : High-resolution ESI-MS should yield a molecular ion peak at m/z 294.94 (M+^+) with isotopic patterns consistent with two bromine atoms .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can solvent selection improve crystal quality for diffraction studies?

  • Methodological Answer : Crystallization is hindered by the compound’s high halogen content and nitro group polarity, leading to disordered lattices. Solvent screening (e.g., dichloromethane/hexane mixtures) reduces lattice strain by balancing polarity. Slow evaporation at 4°C yields monoclinic crystals (space group P21_1/c). WinGX or Olex2 suites are recommended for structure solution, leveraging SHELXD for heavy-atom phasing .

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of the nitro group, predicting preferential oxidative addition at the bromoethyl site in Suzuki-Miyaura couplings. Molecular Dynamics (MD) simulations assess steric accessibility for palladium catalysts, revealing conformational flexibility in the bromoethyl chain that impacts reaction yields .

Q. What safety protocols are critical for handling this compound given its toxicity profile?

  • Methodological Answer : The compound exhibits acute oral toxicity (LD50_{50} < 300 mg/kg) and skin corrosion potential. Mandatory precautions include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and fume hoods (≥0.5 m/s airflow).
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .
  • Waste Disposal : Incinerate at >1200°C with alkaline scrubbers to mitigate brominated dioxin formation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How can researchers reconcile variations across literature sources?

  • Methodological Answer : Reported melting points range from 34–38°C to 127–130°C , likely due to polymorphic forms or residual solvents. Researchers should:
  • Perform Differential Scanning Calorimetry (DSC) to detect phase transitions.
  • Compare PXRD patterns with simulated data (Mercury 4.0) to identify crystalline phases.
  • Document solvent history (e.g., ethanol vs. hexane recrystallization) in metadata .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing organic semiconductors or OLED intermediates?

  • Methodological Answer : The compound serves as a precursor for π-conjugated systems via Ullmann coupling or Buchwald-Hartwig amination. For example, coupling with thiophene derivatives yields electron-deficient monomers for n-type semiconductors. Purity (>99.5%, HPLC) is critical; use chiral columns (Chiralpak IA) to exclude enantiomeric impurities that disrupt charge transport .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.